Cas no 851211-74-0 (1H-Indole-6-carbohydrazide)

1H-Indole-6-carbohydrazide structure
1H-Indole-6-carbohydrazide structure
1H-Indole-6-carbohydrazide
851211-74-0
C9H9N3O
175.187261343002
MFCD11977799
717026
21811249

1H-Indole-6-carbohydrazide Properties

Names and Identifiers

    • 1H-Indole-6-carboxylic acid hydrazide
    • 1H-INDOLE-6-CARBOHYDRAZIDE
    • 1H-Indole-6-carboxylic acid, hydrazide
    • IUMFFGBZQDGHEM-UHFFFAOYSA-N
    • 3165AC
    • 1H-Indole-6-carboxylic acid,hydrazide
    • 1H-Indole-6-carboxylicacid, hydrazide
    • AK104010
    • 1H-Indole-6-carboxylic hydrazide
    • AS-58724
    • 851211-74-0
    • EN300-4257360
    • CS-0149899
    • SCHEMBL232249
    • 1H-indole-6-carboxylic acid hydrazide
    • DTXSID20618282
    • BJB21174
    • F17946
    • AKOS009469097
    • +Expand
    • MFCD11977799
    • IUMFFGBZQDGHEM-UHFFFAOYSA-N
    • 1S/C9H9N3O/c10-12-9(13)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,10H2,(H,12,13)
    • O=C(C1C=C2C(C=CN2)=CC=1)NN

Computed Properties

  • 175.074561919g/mol
  • 3
  • 2
  • 1
  • 175.074561919g/mol
  • 13
  • 207
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 70.9

1H-Indole-6-carbohydrazide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P004OKT-100mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
100mg
$28.00 2024-04-21
A2B Chem LLC
AC17677-100mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
100mg
$26.00 2024-04-19
Aaron
AR004OT5-100mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
100mg
$33.00
Alichem
A199007094-1g
1H-Indole-6-carbohydrazide
851211-74-0 95%
1g
$653.12 2023-08-31
Ambeed
A208763-100mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
100mg
$35.0 2024-04-17
Apollo Scientific
OR305234-250mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
250mg
£67.00 2024-08-03
Chemenu
CM146745-1g
1H-indole-6-carbohydrazide
851211-74-0 95%
1g
$729 2021-08-05
Enamine
EN300-4257360-0.05g
1H-indole-6-carbohydrazide
851211-74-0 95%
0.05g
$36.0
eNovation Chemicals LLC
D782755-250mg
1H-Indole-6-carboxylic acid, hydrazide
851211-74-0 95%
250mg
$200 2022-09-04
Fluorochem
230293-250mg
1H-Indole-6-carbohydrazide
851211-74-0 95%
250mg
£66.00 2022-02-28

1H-Indole-6-carbohydrazide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  5 - 8 min, reflux
Reference
Microwave-assisted synthesis of new hydrazone compounds with two indole rings with antibacterial activities
Ye, Ying; Suo, You-rui; Yang, Fang; Yang, Yong-jing; Han, Li-juan, Huaxue Shiji, 2015, 37(7), 585-589

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  5 - 8 min, rt
Reference
Microwave-assisted synthesis and molecular recognition properties of novel indole acylhydrazone receptors
Ye, Ying; Suo, Yourui; Yang, Fang; Yang, Yongjing; Han, Lijuan, Journal of Chemical Research, 2015, 39(5), 296-299

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) ;  10 min
Reference
Synthesis and antibacterial activities of novel 6-substituted indole derivatives containing 1,2,4-triazole Schiff base units promoted by microwave irradiation
Liu, Xing-li; Shi, Zhi-chuan; Zhao, Zhi-gang; Wang, Xiao-hong, Xinan Minzu Daxue Xuebao, 2014, 40(1), 44-48

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated; cooled
Reference
Microwave-assisted synthesis of oxadiazoline derivatives containing indole structure and their antibacterial activities
Zhao, Zhigang; Liu, Xingli; Chen, Yu; Li, Hui; Shi, Zhichuan, Youji Huaxue, 2010, 30(12), 1949-1954

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated
Reference
Synthesis and characterization of 3-acetyl-2-aryl-5-(6-indole)-1,3,4-oxadiazoline derivatives under microwave irradiation conditions
Ye, Ying; Zhao, Zhigang; Li, Qinghan; Chen, Yu, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1340-1343

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  10 min, heated
Reference
Microwave-assisted synthesis of indole-6-acylhydrazone and their antibacterial activities
Ye, Ying; Zhao, Zhigang; Liu, Xingli; Li, Qinghan, Youji Huaxue, 2009, 29(6), 993-997

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrazine Solvents: Methanol ;  15 min
Reference
Microwave-assisted synthesis and characterization of indol-6-ylcarbohydrazones
Li, Qinghan; Zhao, Zhigang, Huaxue Yanjiu Yu Yingyong, 2008, 20(8), 988-991

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1)
Reference
Synthesis and antibacterial activities of 6-substituted indole derivatives containing oxadiazole and sulfide units
Liu, Xing-li; Shi, Zhi-chuan; Zhao, Zhi-gang; Wang, Zhi-jing; Ye, Ying, Xinan Minzu Daxue Xuebao, 2013, 39(6), 877-880

1H-Indole-6-carbohydrazide Raw materials

1H-Indole-6-carbohydrazide Preparation Products

1H-Indole-6-carbohydrazide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:851211-74-0)1H-Indole-6-carbohydrazide
A1055180
99%
5g
518.0